N-(2-chloroacetyl)-3-nitrobenzamide

Description

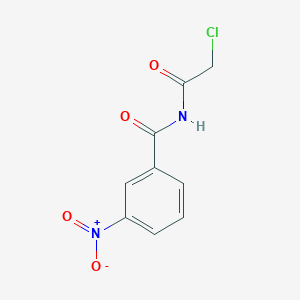

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloroacetyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O4/c10-5-8(13)11-9(14)6-2-1-3-7(4-6)12(15)16/h1-4H,5H2,(H,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUQBMIFHWFGJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501294920 | |

| Record name | N-(2-Chloroacetyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568555-83-9 | |

| Record name | N-(2-Chloroacetyl)-3-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=568555-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chloroacetyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-chloroacetyl)-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound N-(2-chloroacetyl)-3-nitrobenzamide. The information presented herein is intended for a technical audience with a background in organic chemistry and analytical techniques. This document outlines a proposed synthetic pathway, detailed experimental protocols, and expected analytical characterization based on established chemical principles and data from analogous compounds, as specific experimental data for this molecule is not widely available in published literature.

Introduction

This compound (CAS 568555-83-9) is a nitroaromatic compound featuring a chloroacetyl amide moiety.[1] Its structure suggests potential utility as a versatile intermediate in organic synthesis. The presence of reactive sites—the chloroacetyl group and the nitro-substituted benzene ring—makes it a candidate for further chemical modifications and the development of more complex molecules. This guide details a plausible and efficient method for its laboratory-scale synthesis and outlines the analytical techniques required for its structural confirmation and purity assessment.

Proposed Synthesis Pathway

The most direct and chemically sound approach for the synthesis of this compound is the N-acylation of 3-nitrobenzamide with chloroacetyl chloride. This reaction is a type of Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2] The base facilitates the deprotonation of the amide nitrogen, increasing its nucleophilicity towards the electrophilic carbonyl carbon of chloroacetyl chloride.

Caption: Proposed synthesis of this compound.

Physicochemical Data

Table 1: Properties of Starting Material: 3-Nitrobenzamide

| Property | Value | Reference |

|---|---|---|

| CAS Number | 645-09-0 | [3] |

| Molecular Formula | C₇H₆N₂O₃ | [3] |

| Molecular Weight | 166.13 g/mol | [3] |

| Melting Point | 139.0-146.0 °C | [4] |

| Appearance | White to cream to yellow powder |[4] |

Table 2: Predicted Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 568555-83-9 | [1] |

| Molecular Formula | C₉H₇ClN₂O₄ | [1] |

| Molecular Weight | 242.61 g/mol | [1] |

| Melting Point | Not available |

| Appearance | Predicted to be a solid at room temperature | |

Experimental Protocols

The following protocols are based on general procedures for similar chemical transformations and should be adapted and optimized as necessary.[2][5][6]

Synthesis of this compound

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-nitrobenzamide (10.0 g, 60.2 mmol) and 100 mL of anhydrous dichloromethane.

-

Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (9.1 mL, 66.2 mmol) dropwise to the stirred suspension.

-

Acylation: Dissolve chloroacetyl chloride (5.3 mL, 66.2 mmol) in 20 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Caption: General experimental workflow for synthesis and purification.

Characterization Methods

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-nitrophenyl group, a singlet for the methylene protons of the chloroacetyl group, and a broad singlet for the amide N-H proton.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbonyl carbons of the amide and acetyl groups, the methylene carbon, and the carbons of the aromatic ring.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands. Key expected peaks include N-H stretching (around 3300 cm⁻¹), C=O stretching for the two carbonyl groups (in the range of 1650-1750 cm⁻¹), aromatic C=C stretching (around 1600 cm⁻¹), and N-O stretching for the nitro group (asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).

-

-

Mass Spectrometry (MS):

-

Mass spectral analysis should confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the calculated molecular weight of 242.61 g/mol . The isotopic pattern of the molecular ion, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would be a key diagnostic feature.

-

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed N-acylation of 3-nitrobenzamide with chloroacetyl chloride represents a feasible and efficient synthetic route. The outlined analytical methods are essential for confirming the identity, structure, and purity of the final product. This information serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

References

- 1. 568555-83-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. N-(3-chlorophenethyl)-4-nitrobenzamide [mdpi.com]

- 3. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Nitrobenzamide, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

N-(2-chloroacetyl)-3-nitrobenzamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of N-(2-chloroacetyl)-3-nitrobenzamide. While this compound is available commercially, detailed experimental data regarding its physicochemical properties and biological activities are not extensively documented in publicly accessible literature. This guide consolidates the available information and presents a theoretical framework for its synthesis and potential areas of investigation. The content is structured to support researchers and professionals in drug development and chemical synthesis in their understanding and potential application of this molecule.

Chemical Properties and Structure

This compound is a derivative of benzamide featuring a nitro group at the meta position of the benzene ring and a chloroacetyl group attached to the amide nitrogen. The presence of the electrophilic chloroacetyl group and the electron-withdrawing nitro group suggests potential for reactivity and diverse biological interactions.

Chemical Structure

The chemical structure of this compound is characterized by a central benzamide core. A nitro group (NO₂) is substituted at the third position of the benzene ring, and a 2-chloroacetyl group (-C(O)CH₂Cl) is attached to the amide nitrogen atom.

In-depth Technical Guide: The Biological Mechanism of Action of N-(2-chloroacetyl)-3-nitrobenzamide

While information on N-(2-chloroacetyl)-3-nitrobenzamide is scarce, analysis of structurally related compounds can provide valuable, albeit speculative, insights into its potential biological activities. Researchers in drug discovery often synthesize and evaluate a series of related compounds (analogs or derivatives) to explore their structure-activity relationships. The biological activity of compounds containing the chloroacetyl, nitro, and benzamide moieties has been investigated in various contexts.

Insights from Structurally Related Compounds

Several studies have focused on derivatives of nitrobenzamide and chloroacetamide, highlighting their potential as antimicrobial and anticancer agents. The reactive chloroacetyl group and the electron-withdrawing nitro group are key features that can contribute to their biological effects.

Potential Antimicrobial Activity

Derivatives of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide have been synthesized and evaluated for their in vitro antibacterial activity. These compounds, which share the nitrobenzamide core, have shown moderate to high efficacy against various bacterial strains. The proposed mechanism for many nitro-containing compounds involves the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA, proteins, and other cellular components.

Potential Enzyme Inhibition

A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been investigated as potential antidiabetic agents. These compounds were found to inhibit the enzyme α-glucosidase, which is involved in carbohydrate digestion. This suggests that the nitrobenzamide scaffold can be tailored to interact with specific enzyme active sites. The chloroacetyl group in the target compound, this compound, is a known reactive moiety that can covalently modify nucleophilic residues (such as cysteine, histidine, or lysine) in enzyme active sites, leading to irreversible inhibition.

Postulated Mechanisms of Action for this compound

Based on the chemistry of its functional groups and the activities of related compounds, several hypothetical mechanisms of action can be proposed for this compound. It is crucial to emphasize that these are speculative and require experimental validation.

Alkylating Agent

The presence of the 2-chloroacetyl group suggests that this compound could act as an alkylating agent. The electrophilic carbon of the chloroacetyl moiety can react with nucleophiles on biological macromolecules.

Hypothetical Signaling Pathway:

Caption: Hypothetical alkylation mechanism of this compound.

Pro-drug Activated by Nitroreductases

The nitro group can be reduced by cellular nitroreductases, which are often overexpressed in hypoxic environments, such as those found in solid tumors and certain microbial infections. This reduction can lead to the formation of highly reactive species.

Hypothetical Bioactivation Pathway:

In vitro biological activity of N-(2-chloroacetyl)-3-nitrobenzamide

An extensive search of the scientific literature and chemical databases has revealed no specific publicly available data on the in vitro biological activity of N-(2-chloroacetyl)-3-nitrobenzamide . Consequently, a detailed technical guide or whitepaper on the core biological activities of this specific compound cannot be generated at this time.

While the requested quantitative data, experimental protocols, and signaling pathway diagrams for this compound are not available, it is possible to provide a contextual overview based on the biological activities of structurally related compounds, namely other nitrobenzamide and chloroacetamide derivatives. This information is intended for contextual purposes only and should not be extrapolated to predict the precise activities of this compound.

Potential Areas of Biological Activity Based on Related Compounds

Antimicrobial and Antifungal Activity

Derivatives of benzamide containing nitro and chloro functional groups have been a subject of interest in the development of new antimicrobial agents.

-

Nitrobenzamide Derivatives : A series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives were synthesized and showed moderate to high antibacterial action against various pathogenic bacteria.[1] The general class of N-alkyl nitrobenzamides has been investigated for antimycobacterial properties, with some derivatives showing potent activity.[2]

-

Chloroacetamide Derivatives : The chloroacetamide moiety is a known pharmacophore. Studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated their effectiveness against Gram-positive bacteria and moderate activity against the yeast Candida albicans.[3] Furthermore, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been shown to have antibacterial activity against Klebsiella pneumoniae, with its effect being enhanced when used in combination with other antibiotics.[4][5][6]

Anticancer Activity

Both nitrobenzamides and chloroacetamides have been explored as potential anticancer agents.

-

Nitrobenzamide Derivatives : Novel 4-substituted-3-nitrobenzamide derivatives have demonstrated potent anti-tumor activity against human colon cancer (HCT-116), melanoma (MDA-MB-435), and leukemia (HL-60) cell lines in vitro.[7]

-

Benzamide Derivatives as HDAC Inhibitors : The benzamide group is a key structural feature in a class of histone deacetylase (HDAC) inhibitors used in cancer therapy. Modifications of these structures are an active area of research to improve efficacy against solid tumors.[8]

Anti-inflammatory Activity

Nitrobenzamide derivatives have also been evaluated for their potential to modulate inflammatory pathways.

-

A study on various nitro-substituted benzamide derivatives found that certain compounds could significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophage cells, suggesting potential anti-inflammatory effects.[9] These compounds were also investigated for their effects on the expression of pro-inflammatory cytokines like IL-1β and TNF-α.[9]

Conclusion

While the chemical scaffolds related to This compound are present in molecules with documented antimicrobial, anticancer, and anti-inflammatory activities, no specific in vitro biological data for the requested compound could be located. The synthesis of related compounds is described in the literature, often involving the reaction of a substituted amine with an acid chloride like chloroacetyl chloride or a nitrobenzoyl chloride.[1][10] However, these studies do not include the specific combination that forms this compound and its subsequent biological evaluation.

Therefore, the creation of a detailed technical guide with quantitative data tables, experimental protocols, and signaling pathway diagrams for this compound is not feasible due to the absence of primary research data in the public domain.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

N-(2-chloroacetyl)-3-nitrobenzamide Derivatives: A Technical Guide to Synthesis and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-chloroacetyl)-3-nitrobenzamide and its derivatives, focusing on their synthesis, and potential therapeutic applications. The information presented is curated for researchers in drug discovery and development, offering detailed experimental protocols, data on biological activities, and insights into potential mechanisms of action.

Core Structure and Synthetic Strategy

The core structure of this compound combines a nitrobenzamide moiety with a reactive chloroacetyl group. This combination of a potential pharmacophore (nitrobenzamide) and a reactive electrophile (chloroacetyl) makes these derivatives interesting candidates for covalent inhibitors and other targeted therapies.

General Synthesis Pathway

The synthesis of this compound derivatives typically follows a two-step process. The first step involves the synthesis of the 3-nitrobenzamide precursor, which is then followed by N-acylation with chloroacetyl chloride.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitrobenzamide (Precursor)

This protocol is based on the amidation of 3-nitrobenzoic acid.

-

Materials: 3-nitrobenzoic acid, thionyl chloride, anhydrous ammonia or ammonium hydroxide.

-

Procedure:

-

Convert 3-nitrobenzoic acid to 3-nitrobenzoyl chloride by reacting with thionyl chloride. The reaction is typically performed in an inert solvent like dichloromethane or toluene, and may be heated to reflux.

-

The resulting 3-nitrobenzoyl chloride is then reacted with a source of ammonia. This can be achieved by bubbling anhydrous ammonia gas through a solution of the acid chloride or by the dropwise addition of concentrated ammonium hydroxide at a low temperature (e.g., 0-5 °C).

-

The crude 3-nitrobenzamide product precipitates and can be collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol.

-

Protocol 2: Synthesis of this compound

This protocol describes the N-acylation of 3-nitrobenzamide.

-

Materials: 3-nitrobenzamide, chloroacetyl chloride, a suitable base (e.g., triethylamine, pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Procedure:

-

Dissolve 3-nitrobenzamide in the anhydrous solvent and cool the mixture in an ice bath.

-

Add the base (e.g., triethylamine) to the solution.

-

Slowly add chloroacetyl chloride dropwise to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Potential Therapeutic Applications and Biological Activity

Derivatives of this compound have shown promise in several therapeutic areas, primarily due to the reactivity of the chloroacetyl group and the biological activities associated with the nitrobenzamide scaffold.

Antimicrobial Activity

Structurally related N-chloroacetylated compounds and nitrobenzamide derivatives have demonstrated significant antimicrobial properties. The data in the following table is for N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives, which share the chloroacetyl and nitrobenzamide-like features[1].

| Compound | Derivative (Aryl Group) | Zone of Inhibition (mm) vs. S. aureus (50 µg/mL) | Zone of Inhibition (mm) vs. E. coli (50 µg/mL) |

| 4a | Phenyl | 12 | 10 |

| 4b | 4-Hydroxyphenyl | 18 | 16 |

| 4c | 4-Chlorophenyl | 14 | 12 |

| 4e | 4-Methoxyphenyl | 17 | 15 |

| Benzylpenicillin (Standard) | - | 22 | 20 |

Anticancer Activity

The N-(2-chloroacetyl) moiety is a known feature in the design of covalent inhibitors that can irreversibly bind to target proteins. This, combined with the potential for the nitroaromatic ring to participate in various biological interactions, makes these compounds interesting candidates for anticancer drug development. For instance, some nitro-containing compounds act as suicide inhibitors of enzymes like glutathione S-transferases (GSTs), which are often overexpressed in cancer cells and contribute to drug resistance[2].

Enzyme Inhibition

The electrophilic nature of the chloroacetyl group makes these compounds potential irreversible inhibitors of enzymes, particularly those with a nucleophilic residue (such as cysteine) in their active site. A study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated their potential as inhibitors of α-glucosidase and α-amylase, suggesting applications in the management of diabetes[4].

| Compound | R Group | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

| 5b | 2-Cl | 18.32 ± 0.60 | 5.30 ± 1.23 |

| 5o | 2-CH3-5-NO2 | 10.75 ± 0.52 | 0.90 ± 0.31 |

| 5p | 2-CH3-4-NO2 | 15.20 ± 0.94 | 2.10 ± 0.52 |

| Acarbose (Standard) | - | 39.48 ± 0.80 | 5.60 ± 0.30 |

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. The synthetic routes are generally straightforward, allowing for the generation of diverse libraries for screening. The inherent reactivity of the chloroacetyl group, coupled with the biological relevance of the nitrobenzamide scaffold, makes these molecules particularly attractive for the development of targeted covalent inhibitors for antimicrobial, anticancer, and other therapeutic indications.

Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and mechanisms of action will be crucial for advancing these compounds in the drug development pipeline. The exploration of their potential as probes for chemical biology and as warheads in targeted drug delivery systems also warrants further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure and Molecular Modeling of N-(2-chloroacetyl)-3-nitrobenzamide Analogs

Disclaimer: As of November 2025, publicly accessible scientific literature and databases do not contain specific experimental data on the crystal structure and molecular modeling of N-(2-chloroacetyl)-3-nitrobenzamide. This guide presents a detailed analysis of a closely related analog, the co-crystal of 2-chloro-4-nitrobenzoic acid and nicotinamide, to provide insights into the probable structural and computational characteristics of the target molecule. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of specific substituents, such as chloro and nitro groups, can significantly influence their physicochemical properties, molecular interactions, and ultimately, their therapeutic potential. This technical guide explores the structural and computational aspects of benzamides, using the co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide as a case study to infer the characteristics of this compound. The methodologies for synthesis, single-crystal X-ray diffraction, and molecular modeling are detailed to provide a comprehensive framework for the study of this class of compounds.

Synthesis and Crystallization

The synthesis of benzamide derivatives typically involves the reaction of a substituted benzoic acid with an appropriate amine. In the case of the target molecule, this compound, a plausible synthetic route would involve the acylation of 2-chloroacetamide with 3-nitrobenzoyl chloride.

For the representative analog, the co-crystal of 2-chloro-4-nitrobenzoic acid and nicotinamide was prepared through liquid-assisted grinding and solution crystallization experiments.

Experimental Protocol: Co-crystal Formation[1][2]

Materials:

-

2-chloro-4-nitrobenzoic acid

-

Nicotinamide

-

Ethanol (for solution crystallization)

Liquid-Assisted Grinding:

-

An equimolar mixture of 2-chloro-4-nitrobenzoic acid and nicotinamide is ground together.

-

A small amount of a suitable solvent (e.g., ethanol) is added to facilitate the formation of the co-crystal.

-

The grinding is continued until a homogenous powder is obtained.

Solution Crystallization:

-

Equimolar amounts of 2-chloro-4-nitrobenzoic acid and nicotinamide are dissolved in a minimal amount of a suitable solvent (e.g., hot ethanol).

-

The solution is allowed to cool slowly to room temperature.

-

Single crystals suitable for X-ray diffraction are formed upon slow evaporation of the solvent.

Crystal Structure Analysis

The crystal structure of the 2-chloro-4-nitrobenzoic acid:nicotinamide co-crystal was determined by single-crystal X-ray diffraction. This technique provides precise information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data

The following table summarizes the crystallographic data for the 2-chloro-4-nitrobenzoic acid:nicotinamide co-crystal.

| Parameter | Value |

| Chemical Formula | C₁₂H₉ClN₄O₅ |

| Formula Weight | 324.68 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.045(3) |

| b (Å) | 13.987(3) |

| c (Å) | 8.234(2) |

| α (°) | 90 |

| β (°) | 108.08(3) |

| γ (°) | 90 |

| Volume (ų) | 1319.1(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.633 |

| Absorption Coeff. (mm⁻¹) | 0.312 |

| F(000) | 664 |

Table 1: Crystallographic data for the 2-chloro-4-nitrobenzoic acid:nicotinamide co-crystal.

Molecular Geometry and Intermolecular Interactions

In the co-crystal, the 2-chloro-4-nitrobenzoic acid and nicotinamide molecules are linked by a robust carboxylic acid-pyridine hydrogen bond. Additionally, the nicotinamide molecules form centrosymmetric dimers through N-H···O hydrogen bonds. These interactions create a ribbon-like architecture in the crystal structure. The presence of the chloro and nitro groups also influences the crystal packing through weaker electrostatic and van der Waals interactions.

It is anticipated that this compound would also exhibit significant hydrogen bonding potential through its amide N-H and carbonyl groups, as well as potential halogen bonding involving the chlorine atom.

Molecular Modeling

Molecular modeling provides valuable insights into the electronic properties and potential interactions of a molecule. For the 2-chloro-4-nitrobenzoic acid:nicotinamide co-crystal, molecular modeling calculations were used to support the experimental findings regarding its stability. Similar computational approaches can be applied to this compound to predict its properties.

Computational Protocol

A typical molecular modeling workflow for a small molecule like this compound would involve the following steps:

-

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using quantum mechanical methods (e.g., Density Functional Theory - DFT).

-

Electronic Property Calculation: Once the geometry is optimized, properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential surface are calculated.

-

Molecular Docking (for drug development): If the molecule is being investigated as a potential drug, molecular docking simulations can be performed to predict its binding affinity and mode of interaction with a biological target.

Predicted Molecular Properties

Based on the functional groups present in this compound, the following properties can be anticipated from molecular modeling studies:

| Property | Predicted Characteristic |

| HOMO-LUMO Gap | The presence of the nitro group, a strong electron-withdrawing group, is expected to lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap, which can be indicative of higher chemical reactivity. |

| Electrostatic Potential | The electrostatic potential surface would likely show negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, and the chlorine atom, indicating regions susceptible to electrophilic attack. The amide proton would exhibit a positive potential (blue), highlighting its hydrogen bond donor capability. |

| Dipole Moment | The molecule is expected to have a significant dipole moment due to the presence of multiple polar functional groups. |

Table 2: Predicted molecular properties of this compound.

Conclusion for Researchers and Drug Development Professionals

While direct experimental data for this compound is currently unavailable, the analysis of a close structural analog, the co-crystal of 2-chloro-4-nitrobenzoic acid and nicotinamide, provides a robust framework for understanding its likely structural and electronic properties.

The synthetic protocols, crystallographic analysis, and molecular modeling workflows detailed in this guide offer a comprehensive approach for the future characterization of this compound and other related benzamide derivatives. The anticipated strong hydrogen bonding capabilities and distinct electronic profile, influenced by the chloro and nitro substituents, suggest that this molecule could have interesting applications in materials science and drug discovery. Further experimental and computational studies are warranted to fully elucidate the properties and potential of this compound.

An In-depth Technical Guide to the Solubility and Stability of N-(2-chloroacetyl)-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of the chemical compound N-(2-chloroacetyl)-3-nitrobenzamide. In the absence of specific published data for this molecule, this document outlines the standard experimental protocols and data presentation formats that are critical for its characterization in a drug discovery and development context. The guide details procedures for determining solubility in a range of pharmaceutically relevant solvents and for assessing chemical stability under various stress conditions, in accordance with regulatory guidelines. This information is essential for formulation development, analytical method validation, and predicting the compound's shelf-life.

Introduction

This compound is a molecule of interest for which physicochemical characterization is a prerequisite for any further development. Understanding its solubility and stability is fundamental to designing appropriate formulations, ensuring consistent biological activity, and meeting regulatory requirements. This guide serves as a practical manual for researchers to generate this critical data.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. The following section details the experimental protocols for determining both the kinetic and thermodynamic solubility of this compound.

Experimental Protocol: Kinetic Solubility Screening

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Dilution: Add a small aliquot of the DMSO stock solution to a series of aqueous buffers (e.g., phosphate-buffered saline at pH 7.4) to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation and Measurement: The solutions are shaken for a short period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C). The concentration of the dissolved compound is then measured, often by UV-Vis spectroscopy or turbidimetry, to identify the point of precipitation.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a different solvent of interest.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspensions are filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation: Solubility

The results of the solubility studies should be presented in a clear and concise tabular format.

Table 1: Kinetic Solubility of this compound

| Buffer System | pH | Temperature (°C) | Kinetic Solubility (µg/mL) |

| Phosphate-Buffered Saline | 7.4 | 25 | [Hypothetical Data] |

| Acetate Buffer | 4.5 | 25 | [Hypothetical Data] |

Table 2: Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | Thermodynamic Solubility (mg/mL) |

| Water | 25 | [Hypothetical Data] |

| Ethanol | 25 | [Hypothetical Data] |

| Acetone | 25 | [Hypothetical Data] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Hypothetical Data] |

| Polyethylene Glycol 400 | 25 | [Hypothetical Data] |

| Water | 37 | [Hypothetical Data] |

| Ethanol | 37 | [Hypothetical Data] |

Stability Assessment

Stability testing is crucial for identifying potential degradation products and establishing a suitable shelf-life for the compound. Forced degradation studies are performed to understand the degradation pathways under various stress conditions.[1][2]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve exposing this compound to conditions more severe than accelerated stability testing to generate potential degradation products.[1][3] A stability-indicating HPLC method is essential for these studies to separate the parent compound from its degradants.[4][5]

Methodology:

-

Solution Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

-

Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time.

-

Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for a specified time.

-

Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

-

Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Samples are taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The percentage of the remaining parent compound and the formation of degradation products are quantified.

Data Presentation: Stability

The results from the forced degradation studies should be summarized in a table.

Table 3: Forced Degradation of this compound

| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradation Products (Area %) |

| 0.1 M HCl (60°C) | 24 | [Hypothetical Data] | [Hypothetical Data] |

| 0.1 M NaOH (60°C) | 8 | [Hypothetical Data] | [Hypothetical Data] |

| 3% H₂O₂ (RT) | 24 | [Hypothetical Data] | [Hypothetical Data] |

| Heat (80°C, solid) | 48 | [Hypothetical Data] | [Hypothetical Data] |

| Photolytic (UV/Vis) | 24 | [Hypothetical Data] | [Hypothetical Data] |

Visualization of Experimental Workflows

Solubility Determination Workflow

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability Testing Workflow

Caption: Workflow for forced degradation stability studies.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides the necessary framework for its comprehensive physicochemical characterization. The detailed protocols for solubility and stability testing are based on established industry standards and regulatory expectations. By following these methodologies, researchers can generate the high-quality data required to advance the development of this compound.

References

- 1. apicule.com [apicule.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 4. ijpsr.com [ijpsr.com]

- 5. scispace.com [scispace.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of N-(2-chloroacetyl)-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-(2-chloroacetyl)-3-nitrobenzamide is a compound for which public domain data on specific therapeutic targets is not available. This document presents a hypothetical, yet scientifically plausible, exploration of its potential therapeutic applications based on the known activities of its constituent chemical moieties: the chloroacetyl group and the nitrobenzamide group. The experimental data and protocols are illustrative examples of the methodologies that would be employed in the investigation of such a compound.

Executive Summary

This compound is a small molecule featuring a reactive chloroacetyl group and a nitrobenzamide scaffold. The chloroacetyl moiety is a known electrophilic "warhead," suggesting a potential mechanism of action as a covalent inhibitor of enzymes, particularly those with nucleophilic residues such as cysteine in their active sites.[1][2][3] The nitrobenzamide core is associated with a range of biological activities, including anti-inflammatory and anti-tumor effects, and may contribute to the binding affinity and selectivity of the compound.[4][5][6]

This whitepaper explores the hypothetical therapeutic potential of this compound as a covalent inhibitor of Caspase-3 , a key executioner caspase in the apoptotic signaling pathway. Dysregulation of apoptosis is a hallmark of cancer, making Caspase-3 a compelling target for therapeutic intervention. We will outline the proposed mechanism of action, present illustrative quantitative data, detail relevant experimental protocols for its characterization, and provide visualizations of the key pathways and workflows.

Hypothesized Therapeutic Target: Caspase-3

Caspases are a family of cysteine proteases that play essential roles in apoptosis and inflammation. Caspase-3, in particular, is a critical executioner caspase responsible for cleaving a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. In many cancers, the apoptotic pathway is suppressed, allowing for uncontrolled cell proliferation. The targeted activation or inhibition of caspases is therefore a subject of intense research.

We hypothesize that this compound acts as an irreversible covalent inhibitor of Caspase-3. The proposed mechanism involves the nucleophilic attack of the catalytic cysteine residue in the active site of Caspase-3 on the electrophilic chloroacetyl group of the compound. This forms a stable covalent bond, leading to the irreversible inactivation of the enzyme.

Proposed Signaling Pathway

The following diagram illustrates the central role of Caspase-3 in the apoptotic pathway and the proposed point of intervention for this compound.

Quantitative Data (Illustrative)

The following tables summarize hypothetical quantitative data for the interaction of this compound with Caspase-3 and its effect on cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition of Caspase-3

| Parameter | Value |

| IC50 (30 min pre-incubation) | 1.2 µM |

| IC50 (60 min pre-incubation) | 0.5 µM |

| kinact/KI | 15,000 M-1s-1 |

| Covalent Modification Confirmed by MS | Yes |

Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines (72h incubation)

| Cell Line | Cancer Type | IC50 |

| HeLa | Cervical Cancer | 5.8 µM |

| Jurkat | T-cell Leukemia | 3.2 µM |

| MCF-7 | Breast Cancer | 8.1 µM |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Caspase-3 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human Caspase-3.

Materials:

-

Recombinant human Caspase-3

-

Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT

-

Substrate: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)

-

This compound

-

96-well black microplates

-

Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the compound in assay buffer to the desired concentrations.

-

In a 96-well plate, add 10 µL of the diluted compound or vehicle (DMSO) to each well.

-

Add 40 µL of recombinant Caspase-3 (final concentration 10 nM) to each well.

-

Pre-incubate the plate at 37°C for 30 or 60 minutes to allow for covalent bond formation.

-

Initiate the reaction by adding 50 µL of the substrate Ac-DEVD-AMC (final concentration 20 µM).

-

Immediately measure the fluorescence intensity every minute for 30 minutes using a plate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Mass Spectrometry for Covalent Modification

Objective: To confirm the covalent binding of this compound to Caspase-3.

Materials:

-

Recombinant human Caspase-3

-

This compound

-

Incubation Buffer: 20 mM HEPES, pH 7.5

-

LC-MS/MS system

Procedure:

-

Incubate Caspase-3 (10 µM) with a 10-fold molar excess of this compound or vehicle (DMSO) in incubation buffer at 37°C for 1 hour.

-

Remove the excess compound by buffer exchange using a desalting column.

-

Analyze the intact protein by LC-MS to determine the mass of the modified and unmodified enzyme. A mass shift corresponding to the addition of the inhibitor confirms covalent binding.

-

For identification of the modified residue, digest the protein with trypsin and analyze the resulting peptides by LC-MS/MS.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

HeLa, Jurkat, and MCF-7 cells

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplates

-

Spectrophotometric plate reader (570 nm)

Procedure:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle (DMSO) for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

Proposed Mechanism of Covalent Inhibition

The following diagram illustrates the proposed covalent modification of the Caspase-3 active site.

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Conclusion

While further experimental validation is required, the chemical structure of this compound provides a strong rationale for its investigation as a covalent inhibitor of cysteine proteases. The hypothetical targeting of Caspase-3, a key mediator of apoptosis, represents a promising therapeutic strategy in oncology. The experimental protocols and workflows detailed in this whitepaper provide a roadmap for the systematic evaluation of this and similar compounds. The combination of a reactive chloroacetyl "warhead" with a potentially bioactive nitrobenzamide scaffold makes this compound an intriguing candidate for further drug discovery and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

N-(2-chloroacetyl)-3-nitrobenzamide: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-chloroacetyl)-3-nitrobenzamide is a key organic intermediate characterized by its reactive α-chloroacetyl group and the presence of a nitro-substituted benzamide moiety. Its molecular formula is C9H7ClN2O4, and it is registered under CAS number 568555-83-9.[1] The electrophilic nature of the carbon atom bearing the chlorine, combined with the activated methylene group, makes this compound a highly versatile precursor for the synthesis of a wide array of heterocyclic compounds. The reactivity of N-aryl 2-chloroacetamides is primarily defined by the facile displacement of the chlorine atom by various nucleophiles, a property that has been extensively utilized in the construction of diverse heterocyclic frameworks.[2]

This guide provides a comprehensive overview of the synthesis of this compound and its application as a scaffold for building various heterocyclic systems, including thiazoles, pyrazoles, and triazoles. It details experimental protocols, presents quantitative data in a structured format, and visualizes synthetic pathways and workflows. The resulting heterocyclic derivatives are often associated with a broad spectrum of biological activities, including antimicrobial and antifungal properties, making this precursor a subject of significant interest in medicinal chemistry and drug discovery.[3][4][5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the chloroacetylation of 3-nitrobenzamide. This reaction involves the treatment of 3-nitrobenzamide with chloroacetyl chloride in the presence of a suitable base and solvent.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of N-substituted 2-chloroacetamides involves the reaction of the corresponding amine with chloroacetyl chloride in an inert solvent with a base to neutralize the HCl byproduct.[2]

-

Reagents and Materials:

-

3-nitrobenzamide

-

Chloroacetyl chloride

-

Triethylamine (TEA) or other suitable base

-

Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Stirring apparatus

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobenzamide (1 equivalent) in dry DCM or THF.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes.

-

To this cooled and stirred solution, add chloroacetyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Upon completion, the reaction mixture is typically poured into cold water to precipitate the product.

-

The solid product is collected by filtration, washed with water to remove any salts, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.[3]

-

This compound as a Precursor for Heterocyclic Synthesis

The presence of the reactive α-halo amide functionality allows this compound to react with a variety of binucleophilic reagents to yield five- and six-membered heterocyclic rings.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classical method for preparing thiazole rings. It involves the reaction of an α-haloketone or a related compound with a thioamide or thiourea. This compound serves as the α-halo component in this synthesis.

General Reaction Scheme for Thiazole Synthesis

Caption: Workflow for the synthesis of 2-aminothiazole derivatives.

This protocol is adapted from general procedures for the synthesis of 2-aminothiazole derivatives from chloroacetylated precursors.[7]

-

Reagents and Materials:

-

This compound

-

Thiourea

-

Dimethylformamide (DMF) or Ethanol

-

Reflux apparatus

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (0.02 mol) and thiourea (0.02 mol) in 20 mL of DMF.[7]

-

Reflux the reaction mixture for approximately 2-3 hours.[7] The progress of the reaction can be monitored using TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into crushed ice with stirring.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

The crude product is then recrystallized from ethanol to afford the pure 2-amino-thiazole derivative.[7]

-

| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) | Reference |

| 2-Amino-thiazole derivative | This compound | Thiourea | 70-85 (Typical) | - | [7] |

| Various 2-aminothiazole derivatives | Substituted chloroacetyl amides | Thiourea | - | - | [8][9] |

Note: Yields are typical for this type of reaction and may vary.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives can be synthesized from α,β-unsaturated carbonyl compounds and hydrazine derivatives. While this compound is not a direct precursor in the most common pyrazole syntheses, it can be used to N-alkylate pre-formed pyrazole rings or be converted into intermediates suitable for pyrazole synthesis. A more direct, though less common, approach could involve its reaction with hydrazine to form a hydrazino intermediate, which could then be cyclized. More commonly, pyrazoles are formed by reacting chalcones with hydrazine hydrate, and chloroacetyl groups are later added to the pyrazoline ring.[10]

General Reaction Scheme for Pyrazole Synthesis

Caption: General pathway for N-acyl pyrazole synthesis.

This protocol describes the acylation of a pyrazoline, a common step in modifying the pyrazole core.[10]

-

Reagents and Materials:

-

A suitable pyrazoline derivative

-

This compound (or chloroacetyl chloride as a more direct agent)

-

Dry Benzene or other aprotic solvent

-

Triethylamine (if using chloroacetyl chloride)

-

-

Procedure:

-

Dissolve the pyrazoline derivative (0.01 mol) in a beaker containing 20 mL of dry benzene.[10]

-

In a separate beaker, dissolve chloroacetyl chloride (0.01 mol) in 20 mL of dry benzene.[10]

-

Add the chloroacetyl chloride solution dropwise to the stirred pyrazoline solution.

-

Continue stirring vigorously for 2-3 hours until the mixture thickens.[10]

-

Add crushed ice to the reaction mixture and stir for a few hours.

-

Filter the product, wash with water, and recrystallize from an appropriate solvent.[10]

-

| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) | Reference |

| 1-(Chloroacetyl)-3,5-diphenyl-pyrazoline | 3,5-diphenyl-pyrazoline | Chloroacetyl chloride | 65 | 115 | [10] |

| 1-(Chloroacetyl)-3-(4-chlorophenyl)-5-phenyl-pyrazoline | 3-(4-chlorophenyl)-5-phenyl-pyrazoline | Chloroacetyl chloride | 68 | 81 | [10] |

Synthesis of Triazole Derivatives

1,2,4-Triazole derivatives can be synthesized from this compound by reacting it with compounds containing a hydrazine or hydrazide functionality, followed by cyclization. For instance, reaction with a carbohydrazide could lead to an intermediate that cyclizes to a triazolone.

General Reaction Scheme for Triazole Synthesis

Caption: Synthetic route to 1,2,4-triazole derivatives.

This is a generalized procedure based on common syntheses of triazoles from acyl hydrazides and related precursors.[11][12]

-

Reagents and Materials:

-

This compound

-

A suitable hydrazide or thiocarbohydrazide

-

Ethanol or another suitable solvent

-

A base such as potassium carbonate or sodium hydroxide

-

-

Procedure:

-

A mixture of this compound (1 equivalent) and the chosen hydrazide (1 equivalent) is refluxed in a solvent like ethanol.

-

A base is often added to facilitate the reaction and subsequent cyclization.

-

The reaction is heated for several hours until completion, as indicated by TLC.

-

After cooling, the reaction mixture is poured into water, and the pH is adjusted to precipitate the product.

-

The solid is filtered, washed, dried, and recrystallized.

-

| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) | Reference |

| 3-cyclopropyl-[3][6][11]triazolo[3,4-b][3][11][13]thiadiazole-6-thiol | Carbon disulfide (multi-step) | Various | 53-78 (overall) | 112 | [11] |

| Various 4,5-disubstituted-1,2,4-triazol-3-ones | Ester ethoxycarbonylhydrazones | Primary amines | - | - | [12] |

Biological Activity of Derived Heterocycles

Heterocyclic compounds, including thiazoles, pyrazoles, and triazoles, are renowned for their diverse pharmacological activities. Derivatives synthesized from chloroacetamide precursors have shown significant potential as antimicrobial and antifungal agents.

-

Antimicrobial and Antifungal Activity:

-

Thiazoles: Many thiazole derivatives exhibit significant antibacterial and antifungal properties, with some compounds showing notable activity against strains like Candida parapsilosis.[6]

-

Pyrazoles: Pyrazole derivatives are well-documented for a broad spectrum of biological activities, including antimicrobial effects against various bacterial and fungal strains.[10][14]

-

Triazoles: The 1,2,4-triazole nucleus is a core component of several clinically used antifungal drugs (e.g., fluconazole).[12] Synthesized triazole derivatives often exhibit good to moderate activity against various microorganisms.[11][15]

-

Azetidinones: Reaction of N-aryl-hydrazones with chloroacetyl chloride can yield azetidin-2-ones (β-lactams), a class of compounds famous for their antibacterial properties (e.g., penicillin). Derivatives of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide have shown high antibacterial action.[3]

-

Logical Relationship of Synthesis to Application

Caption: From precursor to potential therapeutic applications.

Conclusion

This compound stands out as a valuable and highly reactive precursor in heterocyclic chemistry. Its straightforward synthesis and the electrophilic nature of its chloroacetyl moiety allow for efficient construction of diverse heterocyclic systems. The resulting thiazoles, pyrazoles, triazoles, and other related compounds are scaffolds of significant interest in medicinal chemistry, frequently exhibiting promising antimicrobial, antifungal, and other biological activities. This guide highlights the synthetic utility of this precursor, providing researchers and drug development professionals with foundational protocols and data to explore its potential in creating novel therapeutic agents. Further investigation into the derivatization of this compound is likely to yield new compounds with enhanced and specific biological profiles.

References

- 1. 568555-83-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. ijcmas.com [ijcmas.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. chemrevlett.com [chemrevlett.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 14. connectjournals.com [connectjournals.com]

- 15. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide

Introduction

N-(2-chloroacetyl)-3-nitrobenzamide is a chemical compound that can be synthesized for research purposes in areas such as medicinal chemistry and drug development. The chloroacetyl group is a reactive moiety often used as a building block for further functionalization or as a warhead for targeted covalent inhibitors. The nitrobenzamide core provides a rigid scaffold that can be oriented within a biological target. This document provides a detailed two-part protocol for the laboratory synthesis of this compound, starting from the preparation of the precursor, 3-nitrobenzamide.

Part 1: Synthesis of 3-Nitrobenzamide from 3-Nitrobenzoic Acid

This procedure details the conversion of 3-nitrobenzoic acid to 3-nitrobenzamide via an acid chloride intermediate. This is a standard and reliable method for amide formation.

Experimental Protocol

Materials and Equipment:

-

3-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Dichloromethane (DCM)

-

Toluene

-

Ice bath

-

Round-bottom flasks

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Formation of 3-Nitrobenzoyl Chloride:

-

In a fume hood, add 10.0 g (59.8 mmol) of 3-nitrobenzoic acid to a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 25 mL of toluene to the flask.

-

Carefully add 8.7 mL (119.6 mmol, 2 equivalents) of thionyl chloride to the suspension.

-

Fit the flask with a reflux condenser and a drying tube.

-

Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases (can be monitored by testing the gas with a piece of wet pH paper held at the top of the condenser).

-

Allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-nitrobenzoyl chloride, a yellowish solid, can be used directly in the next step.

-

-

Formation of 3-Nitrobenzamide:

-

Cool the flask containing the crude 3-nitrobenzoyl chloride in an ice bath.

-

Slowly and carefully add 50 mL of concentrated ammonium hydroxide to the flask with vigorous stirring. Caution: This reaction is exothermic and will generate fumes. Perform this step in a well-ventilated fume hood.

-

Continue stirring the mixture in the ice bath for 30 minutes. A precipitate of 3-nitrobenzamide will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with two portions of cold water (2 x 25 mL) to remove any ammonium salts.

-

Dry the product, 3-nitrobenzamide, in a desiccator or a vacuum oven at 50-60°C. The product should be an off-white or pale yellow solid.

-

Part 2: Synthesis of this compound

This protocol describes the N-chloroacetylation of 3-nitrobenzamide using chloroacetyl chloride in the presence of a non-nucleophilic base.

Experimental Protocol

Materials and Equipment:

-

3-Nitrobenzamide (synthesized in Part 1)

-

Chloroacetyl chloride

-

Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Ice-salt bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen or Argon gas supply for inert atmosphere

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Silica gel for column chromatography (if necessary)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask dried in an oven, add 5.0 g (30.1 mmol) of 3-nitrobenzamide and a magnetic stir bar.

-

Add 40 mL of anhydrous THF.

-

Place the flask in an ice-salt bath to cool the mixture to 0°C under an inert atmosphere (N₂ or Ar).

-

Slowly add 4.6 mL (33.1 mmol, 1.1 equivalents) of triethylamine to the stirred suspension.

-

In a separate dropping funnel, dilute 2.8 mL (36.1 mmol, 1.2 equivalents) of chloroacetyl chloride with 10 mL of anhydrous THF.

-

-

N-Chloroacetylation Reaction:

-

Add the chloroacetyl chloride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 5°C[1].

-

After the addition is complete, allow the reaction mixture to stir at 0°C for another hour, then let it warm to room temperature and stir for an additional 3-6 hours[1][2].

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the mixture into 100 mL of cold water[1].

-

A precipitate of this compound should form. If an oil forms, stir until it solidifies.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

If further purification is needed, the crude product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate).

-

Dry the final product under vacuum to yield this compound as a solid.

-

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| 3-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 121-92-6 | 140-142 |

| 3-Nitrobenzamide | C₇H₆N₂O₃ | 166.13 | 645-09-0 | 140-143[3] |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 79-04-9 | -22 |

| This compound | C₉H₇ClN₂O₄ | 242.62[4] | 568555-83-9[4] | Not available |

| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 | -115 |

Table 2: Typical Reaction Parameters and Expected Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Duration (h) | Typical Yield (%) |

| Synthesis of 3-Nitrobenzamide | 3-Nitrobenzoyl chloride, NH₄OH | Water | 0 - RT | 0.5 - 1 | > 85 |

| Synthesis of this compound | 3-Nitrobenzamide, Chloroacetyl chloride, Triethylamine | THF | 0 - RT | 4 - 7 | 75 - 95[1][2] |

Mandatory Visualization

Caption: Overall synthetic pathway for this compound.

Caption: Experimental workflow for the N-chloroacetylation of 3-nitrobenzamide.

References

Application Notes and Protocols for the Synthesis of 1,4-Benzodiazepines using N-(2-chloroacetyl)-amino Benzophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzodiazepines are a critical class of psychoactive compounds with a wide range of therapeutic applications, including anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. The synthesis of these molecules is a cornerstone of medicinal chemistry. A common and effective strategy for constructing the 1,4-benzodiazepine core involves the intramolecular cyclization of N-(2-haloacetyl)-2-aminobenzophenones. This document provides detailed protocols and application notes for the synthesis of 7-nitro-1,4-benzodiazepin-2-ones, a key subclass, using N-(2-chloroacetyl)-2-amino-5-nitrobenzophenone as the pivotal intermediate. This intermediate is structurally analogous to the application of N-(2-chloroacetyl)-3-nitrobenzamide in a broader synthetic scheme targeting similar final products. The protocols detailed below are based on established methods utilizing hexamethylenetetramine (hexamine) for the crucial cyclization step.

General Reaction Scheme

The overall synthesis can be conceptually divided into two primary stages:

-

Acylation: The reaction of a 2-amino-5-nitrobenzophenone with chloroacetyl chloride to form the N-(2-chloroacetyl)-2-amino-5-nitrobenzophenone intermediate.

-

Cyclization: The intramolecular cyclization of the chloroacetylated intermediate to yield the final 7-nitro-1,4-benzodiazepin-2-one product.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Chloroacetamido)-5-nitrobenzophenone (Intermediate)

This protocol details the acylation of 2-amino-5-nitrobenzophenone.

Materials:

-

2-amino-5-nitrobenzophenone

-

Chloroacetyl chloride

-

Toluene

-

Cyclohexane

-

Dry chloroform

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 50 g of 2-amino-5-nitrobenzophenone in 1000-2000 mL of an organic solvent mixture. A suitable solvent system is a 1:1 to 1:2 (v/v) mixture of cyclohexane and toluene.[1]

-

With stirring, add 16-48.5 mL of chloroacetyl chloride to the solution.[1]

-

Heat the reaction mixture to reflux and maintain for 1-3.5 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the filter residue with deionized water until the filtrate is neutral.

-

Dry the obtained white to off-white solid, which is 2-(2-chloroacetamido)-5-nitrobenzophenone, under vacuum.

An alternative procedure involves using dry chloroform as the solvent and stirring at a lower temperature:

-

Dissolve 0.206 moles (approx. 50 g) of 2-amino-5-nitrobenzophenone in 250 mL of dry chloroform.

-

Over 5 minutes, add 24 mL (314 mmol) of chloroacetyl chloride.

-

Stir the mixture for 2 hours at 35°C, ensuring protection from moisture.[2]

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

Protocol 2: Synthesis of 7-Nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Final Product)

This protocol describes the cyclization of the intermediate to the final benzodiazepine product.

Method A: Cyclization with Hexamethylenetetramine and Ammonia

Materials:

-

2-(2-chloroacetamido)-5-nitrobenzophenone

-

Tetrahydrofuran (THF)

-

Hexamethylenetetramine (hexamine)

-

96% Ethanol

-

25% Aqueous ammonia solution

-

Toluene

-

p-Toluenesulfonic acid hydrate

Procedure:

-

Dissolve the crude 2-(2-chloroacetamido)-5-nitrobenzophenone from the previous step in 200 mL of THF.[2]

-

To this solution, add 42 g (0.3 moles) of hexamethylenetetramine, 900 mL of 96% ethanol, and 220 mL of 25% aqueous ammonia solution.[2]

-

Reflux the reaction mixture for 6 hours.[2]

-

After reflux, evaporate all volatile components under reduced pressure.[2]

-

To the residue, add 240 mL of toluene and 1 g of p-toluenesulfonic acid hydrate.[2]

-

Reflux the mixture using a Dean-Stark apparatus for 90 minutes to remove water.[2]

-

Add 150 mL of hot water and allow the mixture to cool slowly overnight.

-

Collect the precipitated solid by filtration and wash twice with 100 mL of water.[2]

-

The crude product can be purified by recrystallization or column chromatography to yield the final 7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Method B: Cyclization with Hexamethylenetetramine and Ammonium Chloride

Materials:

-

2-(2-chloroacetamido)-5-nitrobenzophenone (HAANBF)

-

95-100% Ethyl alcohol

-

Ammonium chloride

-

Hexamethylenetetramine (HMT)

-

Concentrated sulfuric acid

Procedure:

-

In a suitable reactor, add 200 L of ethyl alcohol, 10 kg (186.95 mol) of ammonium chloride, and 20 kg (142.66 mol) of hexamethylenetetramine.[3]

-

With stirring, heat the mixture to 70-72°C.[3]

-

Add 20 kg (62.75 mol) of 2-(2-chloroacetamido)-5-nitrobenzophenone.[3]

-

Raise the temperature to 78-80°C and maintain for 3 hours.[3]

-

Cool the reaction mass to 15-18°C.

-

Carefully add 35.0 L (626.02 mol) of concentrated sulfuric acid, ensuring the temperature does not exceed 25°C.[3]

-

The final product can be isolated by subsequent neutralization and filtration. This method claims a yield of 86.01%.[3]

Data Presentation

The following tables summarize the quantitative data from the described protocols.

Table 1: Reaction Conditions for the Synthesis of 2-(2-Chloroacetamido)-5-nitrobenzophenone

| Parameter | Protocol 1 (Toluene/Cyclohexane) | Alternative Protocol 1 (Chloroform) |

| Starting Material | 2-amino-5-nitrobenzophenone | 2-amino-5-nitrobenzophenone |

| Reagent | Chloroacetyl chloride | Chloroacetyl chloride |

| Solvent | Toluene/Cyclohexane (1:1 to 1:2) | Dry Chloroform |

| Temperature | Reflux | 35°C |

| Reaction Time | 1 - 3.5 hours[1] | 2 hours[2] |

| Yield | Not specified, but high conversion is implied | Not specified, used directly in next step |

Table 2: Reaction Conditions for the Cyclization to 7-Nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

| Parameter | Method A (Ammonia) | Method B (Ammonium Chloride) |

| Starting Material | 2-(2-chloroacetamido)-5-nitrobenzophenone | 2-(2-chloroacetamido)-5-nitrobenzophenone |

| Cyclizing Agent | Hexamethylenetetramine / Ammonia | Hexamethylenetetramine / Ammonium Chloride |

| Solvent | THF / Ethanol | Ethyl Alcohol |

| Temperature | Reflux (Ethanol) | 78 - 80°C |

| Reaction Time | 6 hours[2] | 3 hours[3] |

| Post-treatment | azeotropic distillation with p-TSA in Toluene | Acidification with H₂SO₄ |

| Reported Yield | ~80% (implied from "About 40 grs")[2] | 86.01%[3] |

Visualizations

Experimental Workflow for 1,4-Benzodiazepine Synthesis

The following diagram illustrates the overall workflow for the synthesis of 7-nitro-1,4-benzodiazepin-2-ones.

Caption: General workflow for the two-stage synthesis of 7-nitro-1,4-benzodiazepin-2-ones.

Logical Relationship of Key Reagents in Cyclization (Method B)

This diagram shows the relationship and roles of the key components in the cyclization step as per Protocol 2, Method B.

Caption: Key components and their roles in the cyclization reaction of Method B.

References

Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals